1-Bromo-4-(1-ethylcyclopropyl)-benzene
Description
1-Bromo-4-(1-ethylcyclopropyl)-benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 1-ethylcyclopropyl group. The cyclopropane ring introduces steric strain and unique electronic properties due to its sp³-hybridized carbons, while the ethyl chain modulates lipophilicity. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as a precursor for materials science applications .
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-bromo-4-(1-ethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H13Br/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
UWZAPOZDQPISJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Physical Properties
Table 1: Key Compounds and Their Properties
Electronic and Steric Comparisons
Electron-Withdrawing vs. Donating Groups :
- The trifluoromethyl group in 1-bromo-4-(1-trifluoromethyl-cyclopropyl)benzene strongly withdraws electrons, deactivating the benzene ring and directing electrophilic substitutions meta. In contrast, the ethylcyclopropyl group in the target compound is mildly electron-donating due to alkyl hyperconjugation .
- Fluorine in 1-bromo-4-(2-fluoropropyl)benzene enhances electrophilicity at the bromine site, facilitating nucleophilic substitutions .
Steric Effects :
- The 2-chloro-2-methylpropyl group in compound 3e creates significant steric hindrance, limiting access to the bromine atom in reactions .
- The cyclopropane ring in the target compound imposes angle strain but maintains a compact structure, enabling applications in constrained geometries (e.g., rigid-rod polymers) .
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